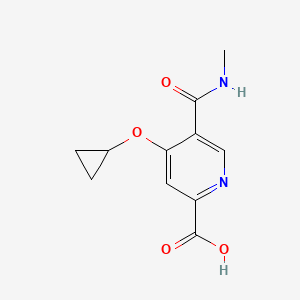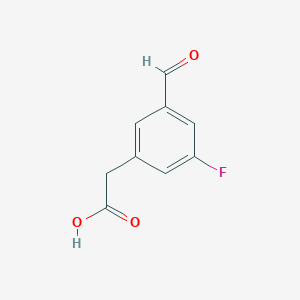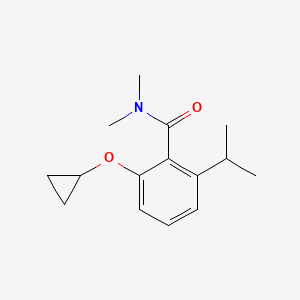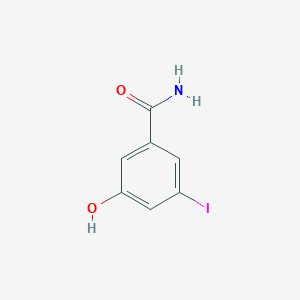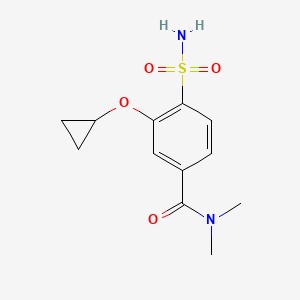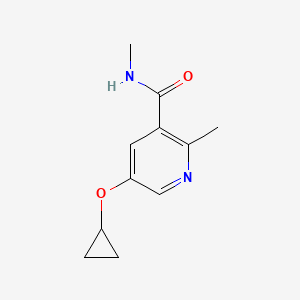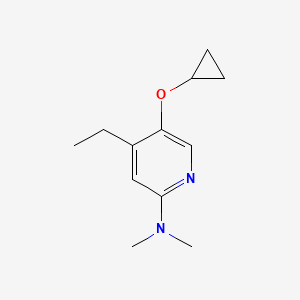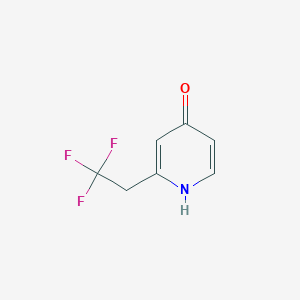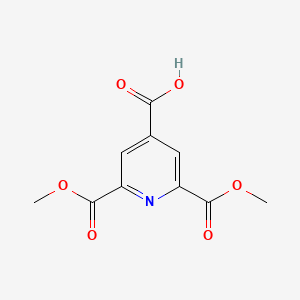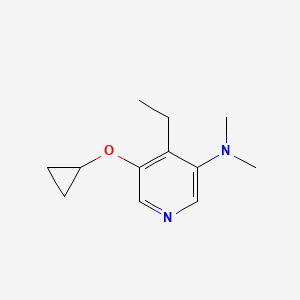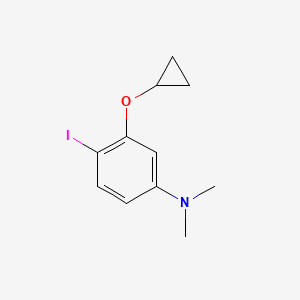
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C11H14INO It contains a cyclopropoxy group, an iodine atom, and a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N,N-dimethylaniline with iodine in the presence of an oxidizing agent to form 4-iodo-N,N-dimethylaniline . Subsequently, the cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 3-cyclopropoxy-N,N-dimethylaniline.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.
N,N-Dimethylaniline: Lacks both the iodine atom and the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14INO |
|---|---|
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14INO/c1-13(2)8-3-6-10(12)11(7-8)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clé InChI |
LVZDVDUHTZACJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


